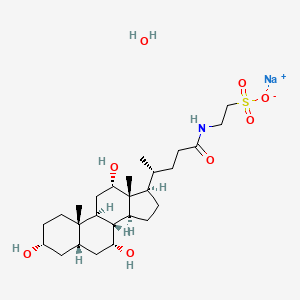

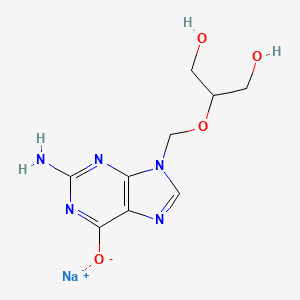

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various starting materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is a starting material for synthesizing a range of piperidine derivatives, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is further reacted with aromatic aldehydes to afford Schiff base compounds . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which involves amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of piperidine derivatives. For example, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can be allylated to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for further chemical transformations . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the versatility of piperidine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds . The molecular electrostatic potential and frontier molecular orbitals of these compounds can be studied using density functional theory (DFT) to reveal their physicochemical properties, as seen in the analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid .

Applications De Recherche Scientifique

Key Intermediate in Vandetanib Synthesis

Tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent. It is synthesized through a series of steps including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The process highlights the compound's significance in the development of targeted cancer therapies, demonstrating a methodological approach that ensures a 20.2% total yield across three steps, as confirmed by MS and 1HNMR (Wang, Wenhui, Tang, & Xu, 2015).

Crizotinib Intermediate Production

Another application involves the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate essential for manufacturing Crizotinib. This process utilizes tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and achieves a 49.9% yield over three steps. The structural confirmation via MS and 1HNMR underscores the compound’s role in producing biologically active compounds, emphasizing its utility in the pharmaceutical industry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Anticancer Drug Intermediate Synthesis

Tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate also acts as an intermediate for small molecule anticancer drugs. A notable synthesis from piperidin-4-ylmethanol through steps such as nucleophilic substitution, oxidation, halogenation, and elimination reactions led to a high yield of 71.4%. This work emphasizes the compound’s pivotal role in the development of new anticancer therapies, particularly targeting the PI3K/AKT/mTOR pathway crucial for cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBDRFKBJLUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634742 |

Source

|

| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

CAS RN |

643087-95-0 |

Source

|

| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.